molecular formula C12H18O3S B13150810 2,2-Dimethylpropyl phenylmethanesulfonate CAS No. 89841-23-6

2,2-Dimethylpropyl phenylmethanesulfonate

Cat. No.: B13150810
CAS No.: 89841-23-6
M. Wt: 242.34 g/mol
InChI Key: WAGJWYTUHLTTSJ-UHFFFAOYSA-N
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Description

Neopentyl phenylmethanesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from neopentyl alcohol and phenylmethanesulfonic acid. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl phenylmethanesulfonate can be synthesized through the esterification of neopentyl alcohol with phenylmethanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of neopentyl phenylmethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity neopentyl phenylmethanesulfonate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Neopentyl phenylmethanesulfonate undergoes several types of chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as an alkoxide or amine. Common reagents include sodium alkoxides and primary amines, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Under basic conditions, neopentyl phenylmethanesulfonate can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide are commonly used.

    Hydrolysis: In the presence of water and an acid or base catalyst, neopentyl phenylmethanesulfonate can hydrolyze to form neopentyl alcohol and phenylmethanesulfonic acid.

Major Products: The major products formed from these reactions include neopentyl alcohol, alkenes, and various substituted neopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Neopentyl phenylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates for research purposes.

    Medicine: Neopentyl phenylmethanesulfonate derivatives are explored for their potential therapeutic properties and as building blocks for drug development.

    Industry: It is employed in the production of specialty chemicals, polymers, and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of neopentyl phenylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Neopentyl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a phenylmethanesulfonate group.

    Neopentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, making it more reactive in nucleophilic substitution reactions.

    Neopentyl bromide: A halide derivative that undergoes similar nucleophilic substitution reactions but with different reactivity and stability profiles.

Uniqueness: Neopentyl phenylmethanesulfonate is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its phenylmethanesulfonate group provides distinct reactivity compared to other sulfonate esters, allowing for selective transformations in chemical reactions.

Properties

CAS No.

89841-23-6

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

2,2-dimethylpropyl phenylmethanesulfonate

InChI

InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

WAGJWYTUHLTTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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